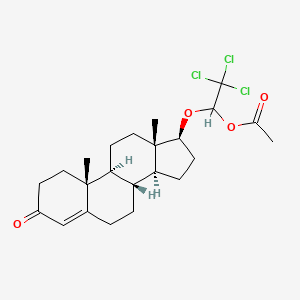
1-(4-Chloro-2-methoxyphenyl)piperazine
Übersicht
Beschreibung
1-(4-Chloro-2-methoxyphenyl)piperazine (CMPP) is a synthetic compound that has been studied for its potential biomedical applications. CMPP has been used in scientific research to study its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetra-Substituted Imidazole
This compound can be used in the synthesis of tetra-substituted imidazole . The reaction involves benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
Antioxidant Activity
The synthesized imidazole has been evaluated for its antioxidant activities . The results showed that the compound has a better antioxidant activity than its metal complexes .
Antimicrobial Efficacy
The compound and its metal complexes have been tested for their antimicrobial activities . The metal complexes were found to be more harmful to various strains of bacteria and fungi compared to the ligand .
Molecular Docking Studies
Molecular docking studies have been conducted based on the binding energy values . These studies supported the experimental results of the antioxidant activities of the compounds .
Charge Transfer Studies
A clear intra-molecular charge transfer was observed in the ligand and its metal complexes . The transfer integral values for holes were found to be higher than the electron transfer integrals, indicating that the ligand would be a better hole transporter .
Functionalization of Pyrazolylvinyl Ketones
1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives
This compound can also be used to prepare cyclic amine substituted Tröger’s base derivatives .
Wirkmechanismus
Target of Action
1-(4-Chloro-2-methoxyphenyl)piperazine is a derivative of piperazine, which is known to have stimulant effects . The primary targets of this compound are the monoamine neurotransmitters . These neurotransmitters play a crucial role in regulating mood, anxiety, and cognitive functions .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines . Furthermore, piperazine derivatives such as trifluoromethylphenylpiperazine (TFMPP) have been shown to exert a major part of their mechanism of action as nonselective serotonin receptor agonists, and 1-(4-Chloro-2-methoxyphenyl)piperazine has also been demonstrated to act in this way .
Biochemical Pathways
The affected biochemical pathways involve the monoamine neurotransmitters. By inhibiting the reuptake and inducing the release of these neurotransmitters, 1-(4-Chloro-2-methoxyphenyl)piperazine can alter the balance of these chemicals in the brain . This can lead to changes in mood, anxiety, and cognitive functions .
Pharmacokinetics
It’s known that piperazine derivatives are typically metabolized in the liver and excreted via the kidneys
Result of Action
The result of the action of 1-(4-Chloro-2-methoxyphenyl)piperazine is the alteration of the balance of monoamine neurotransmitters in the brain . This can lead to changes in mood, anxiety, and cognitive functions . It’s important to note that while this compound has a mechanism of action similar to amphetamines, it is much less potent and is thought to have relatively insignificant abuse potential .
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEWXFSLNGJJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578793 | |
| Record name | 1-(4-Chloro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methoxyphenyl)piperazine | |
CAS RN |
89989-01-5 | |
| Record name | 1-(4-Chloro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-4,7-dimethylbenzo[B]thiophen-3(2H)-one](/img/structure/B1612255.png)







![4-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1612269.png)
